molecular formula C18H24BrN B14246285 N,N-Dibenzyl-N-ethylethanaminium bromide CAS No. 475207-72-8

N,N-Dibenzyl-N-ethylethanaminium bromide

Cat. No.: B14246285
CAS No.: 475207-72-8
M. Wt: 334.3 g/mol
InChI Key: ZYICAZDHRCPISG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-N-ethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of two benzyl groups and an ethyl group attached to the nitrogen atom, with a bromide ion as the counterion. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N-ethylethanaminium bromide typically involves the quaternization of N,N-dibenzyl-N-ethylethanamine with a brominating agent. One common method is the reaction of N,N-dibenzyl-N-ethylethanamine with methyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of N,N-dibenzyl-N-ethylethanamine and methyl bromide into the reactor, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N-ethylethanaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

    Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include N,N-dibenzyl-N-ethylethanaminium chloride, iodide, or hydroxide.

    Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

N,N-Dibenzyl-N-ethylethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of cell membrane permeability and ion transport mechanisms.

    Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium bromide involves its interaction with biological membranes and proteins. The compound can disrupt cell membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and ion leakage. Additionally, it can interact with membrane-bound enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-N-methylethanaminium bromide
  • N,N-Dibenzyl-N-propylethanaminium bromide
  • N,N-Dibenzyl-N-butylethanaminium bromide

Uniqueness

N,N-Dibenzyl-N-ethylethanaminium bromide is unique due to its specific combination of benzyl and ethyl groups, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

475207-72-8

Molecular Formula

C18H24BrN

Molecular Weight

334.3 g/mol

IUPAC Name

dibenzyl(diethyl)azanium;bromide

InChI

InChI=1S/C18H24N.BrH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYICAZDHRCPISG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.